molecular formula C17H14ClFN2O2 B12936094 7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine

7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine

Cat. No.: B12936094
M. Wt: 332.8 g/mol
InChI Key: XQCXBMPJZOCRDU-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with chloro, fluoro, and methoxybenzyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and suitable carbonyl compounds.

    Introduction of substituents: The chloro and fluoro groups can be introduced via halogenation reactions, while the methoxybenzyl group can be added through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace one or more substituents on the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, making this compound a potential lead for drug development.

    Industry: It can be used in the development of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents may enhance binding affinity and specificity, while the methoxybenzyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is unique due to its specific combination of substituents on the quinoline core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14ClFN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

7-chloro-6-fluoro-3-[(4-methoxyphenyl)methoxy]quinolin-2-amine

InChI

InChI=1S/C17H14ClFN2O2/c1-22-12-4-2-10(3-5-12)9-23-16-7-11-6-14(19)13(18)8-15(11)21-17(16)20/h2-8H,9H2,1H3,(H2,20,21)

InChI Key

XQCXBMPJZOCRDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(N=C3C=C(C(=CC3=C2)F)Cl)N

Origin of Product

United States

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